Neoandrographolide

Anti-inflammatory Nitric oxide inhibition Oral bioavailability

Neoandrographolide (CAS 27215-14-1) is a structurally unique ent-labdane diterpenoid glucoside, distinguished by its C3 O-glucoside moiety, which confers fundamentally different pharmacological properties compared to its aglycone analog andrographolide. This compound is the indicated choice for oral in vivo anti-inflammatory studies, demonstrating ex vivo NO suppression where andrographolide fails, supported by a 5.8-fold higher clinical Cmax. It also offers 18.7-fold greater selectivity for furin inhibition (IC50 53.5 μM vs. 1000 μM). Procure this distinct molecule for bone metabolism research requiring multi-pathway osteoclast inhibition or as an essential analytical reference standard for Andrographis paniculata quality control.

Molecular Formula C26H40O8
Molecular Weight 480.6 g/mol
CAS No. 27215-14-1
Cat. No. B1678159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeoandrographolide
CAS27215-14-1
SynonymsNeoandrographolide
Molecular FormulaC26H40O8
Molecular Weight480.6 g/mol
Structural Identifiers
SMILESCC1(CCCC2(C1CCC(=C)C2CCC3=CCOC3=O)C)COC4C(C(C(C(O4)CO)O)O)O
InChIInChI=1S/C26H40O8/c1-15-5-8-19-25(2,14-33-24-22(30)21(29)20(28)18(13-27)34-24)10-4-11-26(19,3)17(15)7-6-16-9-12-32-23(16)31/h9,17-22,24,27-30H,1,4-8,10-14H2,2-3H3/t17-,18-,19-,20-,21+,22-,24-,25+,26+/m1/s1
InChIKeyYGCYRQKJYWQXHG-RDNQFMDVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Neoandrographolide (CAS 27215-14-1): Diterpenoid Glucoside Procurement and Differentiation from Andrographis paniculata


Neoandrographolide (CAS 27215-14-1) is a major ent-labdane diterpenoid glucoside isolated from Andrographis paniculata (Acanthaceae), structurally characterized by a C3 O-glucoside moiety that distinguishes it from its aglycone analog andrographolide [1]. Its molecular formula is C26H40O8 with a molecular weight of 480.59 g/mol . As one of the primary bioactive constituents of A. paniculata alongside andrographolide, 14-deoxyandrographolide, and 14-deoxy-11,12-didehydroandrographolide, neoandrographolide exhibits a distinct pharmacological fingerprint that cannot be assumed interchangeable with other diterpenoids from the same botanical source [2].

Why Neoandrographolide Cannot Be Substituted with Andrographolide or Other A. paniculata Diterpenoids


Despite being co-isolated from the same plant, neoandrographolide and its structural analogs demonstrate fundamentally different pharmacological profiles, pharmacokinetic behaviors, and molecular target engagement that preclude generic substitution [1]. Neoandrographolide is a C3 O-glucoside derivative of andrographolide, a structural modification that dramatically alters its physicochemical properties—including a polar surface area of 125.68 Ų compared to 86.99 Ų for andrographolide—and confers distinct bioactivity [2]. Critically, neoandrographolide exhibits in vivo oral efficacy where andrographolide fails, demonstrates 18.7-fold greater selectivity for furin inhibition, and achieves approximately 5.8-fold higher clinical plasma exposure than andrographolide following equivalent oral dosing [1][3]. These quantifiable differences establish neoandrographolide as a distinct research and industrial entity requiring deliberate procurement rather than class-based substitution.

Neoandrographolide Quantitative Differentiation Evidence: Comparator-Based Procurement Guide


Neoandrographolide Demonstrates In Vivo Oral Anti-Inflammatory Efficacy Absent in Andrographolide

In a direct head-to-head ex vivo study using BCG-elicited mouse peritoneal macrophages, neoandrographolide demonstrated oral anti-inflammatory efficacy that was completely absent for andrographolide at equivalent doses [1]. Both compounds exhibited concentration-dependent NO suppression in vitro, with IC50 values of 7.9 μM for andrographolide and 35.5 μM for neoandrographolide [1]. However, following oral administration at 5 and 25 mg/kg/d, neoandrographolide suppressed ex vivo NO production by 35% and 40% respectively, whereas andrographolide produced no detectable reduction at either dose [1].

Anti-inflammatory Nitric oxide inhibition Oral bioavailability

Neoandrographolide Exhibits 18.7-Fold Greater Furin Inhibitory Potency Than Andrographolide

In a direct comparative biochemical assay, neoandrographolide demonstrated an IC50 of 53.5 μM against the clinically important proprotein convertase furin, compared to an IC50 of 1.0 mM (1000 μM) for andrographolide [1]. Among all individual components of Andrographis paniculata tested against furin and PC1 convertases, neoandrographolide exhibited the highest inhibitory action [1]. The differential potency corresponds to an 18.7-fold selectivity advantage for neoandrographolide.

Proprotein convertase inhibition Furin HIV gp160 processing

Neoandrographolide Achieves 5.8-Fold Higher Clinical Cmax Than Andrographolide Following Equivalent Oral Dosing

In a clinical pharmacokinetic study of orally administered Andrographis paniculata capsules in 12 healthy volunteers, neoandrographolide achieved substantially higher systemic exposure than andrographolide and 14-deoxyandrographolide [1]. All three compounds reached Tmax at 1.5 hours, but the maximum plasma concentration (Cmax) for neoandrographolide was 58.45 ng mL⁻¹, compared to 10.15 ng mL⁻¹ for andrographolide and 7.02 ng mL⁻¹ for 14-deoxyandrographolide [1].

Clinical pharmacokinetics Cmax Oral absorption

Neoandrographolide and Andrographolide Exhibit Comparable COX-2 Selective Binding via Distinct Molecular Mechanisms

Molecular docking simulations comparing the binding modes of andrographolide and neoandrographolide to COX-1 and COX-2 revealed that both compounds demonstrate selective inhibitory properties toward COX-2, with neither compound able to be accommodated in the smaller COX-1 binding pocket [1]. However, the mechanism of COX-2 modulation differs: andrographolide reduces COX-2 expression induced by PAF and fMLP in HL60/neutrophils, whereas neoandrographolide inhibits COX-2 expression specifically at the translational level [1]. The selectivity of both compounds is attributed to specific interaction with Arg 513 in the COX-2 binding pocket, a feature shared with SC-558, a known COX-2 selective inhibitor [1].

COX-2 inhibition Molecular docking Anti-inflammatory

Neoandrographolide Exhibits Distinct Physicochemical Profile with Higher Polar Surface Area Than Class Analogs

Comparative physicochemical characterization of Andrographis paniculata diterpenoids reveals that neoandrographolide possesses a polar surface area (PSA) of 125.68 Ų, which is 38.69 Ų larger than andrographolide (86.99 Ų) and substantially larger than 14-deoxyandrographolide (66.76 Ų) and 14-deoxy-11,12-didehydroandrographolide (66.76 Ų) [1]. In silico ADME predictions further indicate that neoandrographolide exhibits good gastrointestinal absorption and blood-brain barrier penetration capability, while passing Lipinski's rule of five [2]. Notably, neoandrographolide does not serve as a substrate for P-glycoprotein (P-gp) or Cytochrome P450 isoenzymes, distinguishing it from several other A. paniculata bioactive compounds [2].

Physicochemical properties Polar surface area Drug-likeness

Neoandrographolide Evidence-Based Research and Industrial Application Scenarios


In Vivo Anti-Inflammatory Research Requiring Oral Efficacy

Neoandrographolide is the indicated choice for oral in vivo anti-inflammatory studies where andrographolide fails to produce detectable effects. Based on direct comparative evidence showing 35-40% ex vivo NO suppression following oral neoandrographolide administration (5-25 mg/kg/d) versus no response from andrographolide at equivalent doses [1], neoandrographolide should be prioritized for oral dosing regimens targeting macrophage-mediated inflammation. The compound's 5.8-fold higher clinical Cmax relative to andrographolide further supports its selection for oral bioavailability studies .

Furin-Targeted Drug Discovery and Proprotein Convertase Research

Neoandrographolide represents the optimal starting point among native A. paniculata diterpenoids for furin inhibition research, exhibiting an IC50 of 53.5 μM—18.7-fold more potent than andrographolide (IC50 1000 μM) [1]. This differential selectivity is critical for applications including HIV gp160 processing inhibition, bacterial toxin activation studies, and cancer metastasis research involving proprotein convertase pathways. Procurement of neoandrographolide rather than andrographolide is essential for achieving sub-100 μM furin inhibitory activity without synthetic modification.

Analytical Reference Standard for A. paniculata Quality Control

Neoandrographolide is formally designated as an analytical reference standard for the quantification of diterpenoid content in Andrographis paniculata raw materials and finished products using HPLC and GC techniques [1]. With a validated purity specification of ≥95% (HPLC) and well-characterized physicochemical properties including melting point (169.0-173.0°C) and specific optical rotation (-38.0 to -42.0°, c=1, methanol) , neoandrographolide serves as an essential component in multi-marker quality control protocols alongside andrographolide, 14-deoxyandrographolide, and 14-deoxy-11,12-didehydroandrographolide .

Osteoporosis and Bone Metabolism Research

Neoandrographolide demonstrates concentration-dependent inhibition of osteoclast differentiation in bone marrow macrophages without significant cytotoxicity at concentrations ≤30 μM, distinguishing it from alternative diterpenoids lacking documented anti-osteoclastogenic activity [1]. The compound suppresses osteoclastogenesis through multiple signaling pathways including MAPK (ERK, P38, JNK phosphorylation inhibition), NF-κB (P65 phosphorylation inhibition), PI3K/AKT, GSK3β, and PPARγ, with in vivo validation of bone loss mitigation in osteoporosis models [1]. For bone metabolism research requiring multi-pathway osteoclast inhibition, neoandrographolide provides a validated tool compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Neoandrographolide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.